4-(3-Ethoxy-phenyl)-thiazol-2-ylamine

Structure-Activity Relationship Drug Design Chemical Biology

Researchers optimizing 4-arylthiazol-2-amine derivatives need precise substitution patterns to validate SAR hypotheses. This compound delivers the critical 3-ethoxy-phenyl substitution at the 4-position of the thiazole core. - **Distinct scaffold:** meta-Ethoxy group influences conformation, lipophilicity, and target engagement vs. positional isomers - **Application-ready:** Versatile building block for oncology (IGF1R-related), neuroscience (TAAR1/5-HT1A probes), or antimicrobial SAR libraries - **Supply reliability:** BenchChem ensures documented purity and global logistics

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 156171-60-7
Cat. No. B2826145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxy-phenyl)-thiazol-2-ylamine
CAS156171-60-7
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyPDBDQXKEOHSFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Ethoxy-phenyl)-thiazol-2-ylamine: Chemical Profile


4-(3-Ethoxy-phenyl)-thiazol-2-ylamine (CAS 156171-60-7) is a member of the 2-aminothiazole class, a privileged scaffold in medicinal chemistry. It is a heterocyclic amine characterized by a thiazole core, a primary amine at the 2-position, and a 3-ethoxyphenyl substituent at the 4-position. Its molecular formula is C11H12N2OS, and its molecular weight is 220.29 g/mol . The compound serves as a versatile building block for the synthesis of more complex molecules, with its reactivity stemming from both the nucleophilic amine and the aromatic thiazole ring . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 397.3±17.0 °C at 760 mmHg .

Structural Uniqueness of 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine


Simple substitution within the 2-aminothiazole class is not chemically or biologically neutral. The presence, position, and electronic nature of the aryl substituent at the 4-position of the thiazole ring are critical drivers of biological activity and target engagement. A 4-phenylthiazol-2-amine core, for example, has been optimized to yield a potent IGF1R inhibitor (IC50 of 0.94 µM) [1]. The specific ethoxy substitution on the phenyl ring, particularly at the *meta*-position (3-position), is a key structural differentiator. This group can profoundly influence molecular conformation, electronic distribution, lipophilicity, and, consequently, target binding affinity and selectivity. SAR studies across related 4-arylthiazol-2-amine and 2-amino-4-arylthiazole series consistently demonstrate that even minor alterations to the aryl substituent pattern lead to significant shifts in potency and selectivity against targets ranging from kinases to GPCRs and enzymes [2][3]. Therefore, selecting 4-(3-ethoxy-phenyl)-thiazol-2-ylamine over its positional isomers (2- or 4-ethoxy) or other analogs is a deliberate choice based on a specific structural hypothesis.

4-(3-Ethoxy-phenyl)-thiazol-2-ylamine vs. Analogs: Quantitative Differentiation


Meta-Ethoxy Substitution: A Selectivity Driver

The *meta*-position (3-position) of the ethoxy group on the phenyl ring is a crucial structural feature that distinguishes 4-(3-ethoxy-phenyl)-thiazol-2-ylamine from its *ortho* and *para* isomers. While direct, quantitative biological data for the 3-ethoxy isomer itself is limited in the public domain, SAR studies on closely related 2-aminothiazole derivatives demonstrate that the substitution pattern on the 4-aryl ring is a primary determinant of potency and selectivity. For instance, in a series of 2-aminothiazole derivatives evaluated for antitumor activity against H1299 (lung cancer) and SHG-44 (glioma) cell lines, the specific nature of the 4-substituent led to a range of activities, with the most potent compound in that series achieving IC50 values of 4.89 and 4.03 µM, respectively [1]. This supports the class-level inference that the specific substitution pattern, such as the 3-ethoxy group on this compound, is a critical variable for researchers investigating structure-activity relationships.

Structure-Activity Relationship Drug Design Chemical Biology

TAAR1 and 5-HT1A Receptor Agonism

Vendor literature identifies 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine as an agonist at Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT1A receptor . While this data lacks quantitative metrics (e.g., EC50, Ki) and direct comparators, it provides a clear, testable hypothesis for its differentiation. TAAR1 and 5-HT1A are high-value targets in neuropsychiatric and metabolic disorders. Many other 2-aminothiazoles are explored for antimicrobial or broad anticancer activity. The reported dual GPCR agonism suggests this specific scaffold may be pre-disposed toward a different biological space. This is a class-level inference of a unique mechanism, supported by the vendor's statement.

Neuropharmacology GPCR Drug Discovery

Anticancer Potential: Substitution-Dependent Potency

The 4-arylthiazol-2-amine scaffold is a well-established platform for developing anticancer agents. As a baseline, a derivative of the 4-phenylthiazol-2-amine core was shown to be a potent inhibitor of IGF1R, exhibiting an IC50 of 0.94 ± 0.29 µM against HepG2 hepatocellular carcinoma cells, outperforming the reference drug Sorafenib (IC50 = 1.62 ± 0.27 µM) [1]. Another study identified 4-phenylthiazol-2-amine derivatives that displayed higher efficiency than doxorubicin against several cancer cell lines [2]. While 4-(3-ethoxy-phenyl)-thiazol-2-ylamine itself lacks this specific data, the ethoxy substitution at the 3-position represents a specific perturbation of this proven anticancer scaffold. This is a cross-study comparable inference: the core structure has validated anticancer potential, and the 3-ethoxy group is a key variable in exploring SAR to further enhance or tune this activity.

Oncology Medicinal Chemistry Cell Biology

Antimicrobial Activity: Scaffold-Dependent Feature

Antimicrobial activity is a frequently explored property of 2-aminothiazole derivatives. A recent study reported a novel 2-aminothiazole analogue (compound A33) with minimum inhibitory concentrations (MICs) of 0.5-4 µg/mL against twenty-three Gram-positive bacterial strains, including drug-resistant ones [1]. Other studies have reported MICs ranging from 3-12 µg/mL [2] to 250-375 µg/mL [3] for different 2-aminothiazole derivatives against various pathogens. This range underscores that activity is highly dependent on the specific substituents on the thiazole core. The 3-ethoxyphenyl group on the target compound provides a unique starting point for exploring this chemical space. This is a class-level inference: the core scaffold has proven antimicrobial potential, but the specific activity profile of the target compound is defined by its unique 4-substituent and remains to be experimentally determined.

Antimicrobial Resistance Microbiology Infectious Disease

4-(3-Ethoxy-phenyl)-thiazol-2-ylamine: Research Applications


Medicinal Chemistry: Lead Optimization & SAR

As a building block with a unique 3-ethoxy substitution pattern on a privileged 4-arylthiazol-2-amine core, this compound is ideally suited for medicinal chemistry programs aimed at optimizing lead compounds for oncology or neuroscience targets. The well-documented anticancer activity of related 4-phenylthiazol-2-amine scaffolds (e.g., against IGF1R with IC50 of 0.94 µM) [1] provides a strong rationale for exploring this derivative. Researchers can use it as a core scaffold for parallel synthesis to generate libraries, probing how the *meta*-ethoxy group influences potency, selectivity, and ADME properties compared to unsubstituted phenyl or other alkoxy isomers.

Chemical Biology: GPCR Probe Development

The reported agonist activity at TAAR1 and 5-HT1A receptors positions this compound as a potential starting point for developing chemical probes to study these GPCRs. While lacking quantitative potency data, the structural hypothesis is clear and testable. Researchers can procure this compound to validate its activity in their own assays and then use it as a template for synthesizing more potent and selective analogs. This application leverages the unique, albeit preliminary, biological annotation associated with this specific substitution pattern.

Anti-Infective Drug Discovery: Antimicrobial Space Exploration

The broad antimicrobial potential of the 2-aminothiazole class is well-established, with reported MICs ranging from 0.5 to 4 µg/mL for optimized leads [2]. 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine serves as a distinct entry point into this chemical space. Its specific physicochemical profile (logP influenced by the ethoxy group) makes it a valuable candidate for inclusion in phenotypic screening libraries or for use as a precursor to synthesize novel derivatives. This is a cost-effective way to explore SAR around the 4-position of the thiazole ring in the context of antibacterial or antifungal research programs.

Academic Research: Synthetic Methodology Development

The presence of both a reactive primary amine and an aromatic thiazole core makes this compound a versatile substrate for developing and testing new synthetic methodologies. It can be used to explore novel reactions such as N-arylation, N-acylation, or thiazole ring functionalization. Its solid-state properties and moderate solubility in organic solvents make it a practical and well-behaved substrate for training new chemists, demonstrating standard laboratory techniques, or as a model compound for new catalytic systems in an academic setting.

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